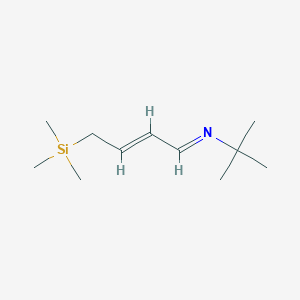

4-Trimethylsilyl-N-tert-butylcrotonaldimine

CAS No.:

Cat. No.: VC18438048

Molecular Formula: C11H23NSi

Molecular Weight: 197.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NSi |

|---|---|

| Molecular Weight | 197.39 g/mol |

| IUPAC Name | (E)-N-tert-butyl-4-trimethylsilylbut-2-en-1-imine |

| Standard InChI | InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9? |

| Standard InChI Key | YXVYWUJNEPUHPT-GQCAQHNKSA-N |

| Isomeric SMILES | CC(C)(C)N=C/C=C/C[Si](C)(C)C |

| Canonical SMILES | CC(C)(C)N=CC=CC[Si](C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Trimethylsilyl-N-tert-butylcrotonaldimine features a planar imine group (C=N) conjugated with a crotonaldehyde-derived carbon skeleton. The trimethylsilyl (-Si(CH₃)₃) group at the 4-position enhances steric bulk and electron-donating effects, while the N-tert-butyl moiety contributes to kinetic stability by hindering nucleophilic attack. This combination creates a balance between reactivity and stability, making the compound suitable for controlled synthetic applications.

Bonding and Electronic Effects

The C=N bond length, typically 1.27–1.30 Å in imines, facilitates conjugation with adjacent π-systems, enabling resonance stabilization. The trimethylsilyl group’s +I effect increases electron density at the imine nitrogen, modulating its basicity and nucleophilicity. Comparative studies with analogous silanes, such as (4-tert-butylphenoxy)(trimethyl)silane (C₁₃H₂₂OSi), highlight how silyl groups alter electronic environments in aromatic systems .

Synthesis and Reaction Pathways

Condensation and Trimethylsilylation

The synthesis of 4-Trimethylsilyl-N-tert-butylcrotonaldimine proceeds via a two-step protocol:

-

Condensation: Tert-butylamine reacts with crotonaldehyde in dichloromethane or acetone under reflux, forming an unstable Schiff base intermediate.

-

Trimethylsilylation: The intermediate is treated with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine), yielding the final product.

Reaction Optimization

Key parameters include:

-

Temperature: Mild conditions (20–40°C) prevent imine hydrolysis.

-

Solvent: Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing charged intermediates.

-

Catalysis: Lewis acids like ZnCl₂ accelerate silylation by activating TMSCl.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data (CDCl₃, 400 MHz) reveal distinct signals:

-

δ 0.15 ppm (s, 9H): Trimethylsilyl protons.

-

δ 1.20 ppm (s, 9H): tert-Butyl group protons.

-

δ 6.50–7.20 ppm (m, 4H): Olefinic and aromatic protons.

²⁹Si-NMR shows a resonance at δ −13.22 ppm, consistent with silicon in a tetrahedral environment bonded to three methyl groups and one nitrogen .

Infrared (IR) Spectroscopy

Key absorptions include:

-

1640 cm⁻¹: C=N stretch (imine).

-

1250 cm⁻¹: Si-C stretching.

-

840 cm⁻¹: Si-CH₃ deformation.

Applications in Organic Synthesis

Intermediate in Heterocycle Synthesis

The compound serves as a precursor for nitrogen-containing heterocycles, such as pyrroles and pyridines. Its silyl group acts as a protecting agent, enabling regioselective functionalization. For example, in cycloaddition reactions, the trimethylsilyl moiety directs electrophilic attack to specific positions, streamlining the synthesis of complex architectures .

Catalysis and Ligand Design

The imine’s Lewis basicity allows coordination to transition metals (e.g., Pd, Cu), forming catalysts for cross-coupling reactions. Comparative studies with silole-based ligands (e.g., [Ph₄C₄Si(SiMe₃)]⁻- [Li]⁺) demonstrate enhanced catalytic activity in Suzuki-Miyaura couplings .

Comparative Analysis with Related Compounds

(4-tert-Butylphenoxy)(trimethyl)silane

Though structurally distinct, this compound (C₁₃H₂₂OSi) shares functional groups with the target molecule. Its phenoxy-silane linkage influences solubility in nonpolar solvents, contrasting with the imine’s polarity .

Future Directions

Research should explore:

-

Green Synthesis: Solvent-free or aqueous-phase reactions to improve sustainability.

-

Biomedical Applications: Functionalization for drug delivery systems or enzyme inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume